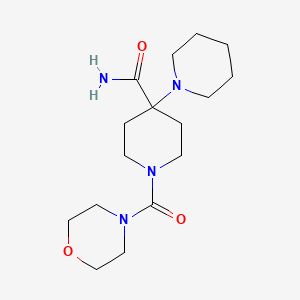
1-(3-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a compound with potential interest in various fields of chemistry and pharmacology due to its unique structure and properties. Its synthesis, molecular structure, and properties offer valuable insights for research and development in medicinal chemistry and other related areas.
Synthesis Analysis
The synthesis of related purine derivatives involves multi-step chemical processes, including methylation, alkylation, and reactions with different precursors and protective groups. For instance, the synthesis of 9-(2-fluorobenzyl)-6-methylamino-9H-purine from various precursors through methods like methylamination, Dimroth rearrangement, and hydride reduction showcases the complexity and versatility of synthesizing fluorobenzyl-substituted purines (Kelley & McLean, 1986).
Molecular Structure Analysis
The molecular structure of fluorobenzyl-substituted purines is confirmed by spectroscopic methods, including NMR and X-ray crystallography. For example, the molecular structure of a related compound, 5-[(3-fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, was elucidated using these techniques, highlighting the importance of structural analysis in understanding these compounds' chemical behavior (Barakat et al., 2016).
Wissenschaftliche Forschungsanwendungen
Multitarget Drugs for Neurodegenerative Diseases
Research into 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, a class of compounds related to the chemical structure of interest, has shown promising results as multitarget drugs for treating neurodegenerative diseases. These compounds exhibit potent dual-target-directed antagonist activities at A1/A2A adenosine receptors and inhibit monoamine oxidases (MAO), suggesting their potential for symptomatic as well as disease-modifying treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases. For example, compounds with specific substitutions have shown triple-target inhibition, combining adenosine receptor antagonism with MAO-B inhibition, which may offer advantages over single-target therapeutics in treating these complex diseases (Brunschweiger et al., 2014).
Antidepressant and Anxiolytic Properties
Another area of application is in the development of compounds for potential psychotropic activity. Studies have designed 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents in position 7, exploring their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These ligands have shown antidepressant and anxiolytic properties in preclinical models, highlighting their therapeutic potential in treating mental health disorders. The research underscores the value of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands over agents targeting a single receptor type, pointing towards the design of new serotonin receptor ligands with improved pharmacological profiles (Chłoń-Rzepa et al., 2013).
Antioxidant Activity and DNA Cleavage
The synthesis of coumarin-purine hybrids has been reported, with these compounds being evaluated for their in vitro antioxidant activity and DNA cleavage capability. Such studies not only contribute to understanding the chemical properties and biological activities of these hybrid compounds but also open pathways to their application in medical research and therapy, particularly in areas related to oxidative stress and genetic damage (Mangasuli et al., 2019).
DPP-IV Inhibitors
Research into 3-methyl-3,7-dihydro-purine-2,6-dione derivatives bearing carboxybenzyl and 2-chloro/cyanobenzyl groups has identified compounds with moderate to good inhibitory activities against dipeptidyl peptidase IV (DPP-IV). These findings are particularly relevant for developing treatments for type 2 diabetes, as DPP-IV inhibitors play a crucial role in glucose metabolism by prolonging the action of incretin hormones (Mo et al., 2015).
Eigenschaften
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-4-3-5-10(15)6-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARFIXZCUOCVGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202947 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[1-(1,3-thiazol-5-yl)ethyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5551733.png)

![3-(4-pyridinyl)-6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5551749.png)
![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)


![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)

![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)